molecular formula C14H21NO2 B13055253 (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Katalognummer: B13055253
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: CIKYJZRUAPGXPM-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chemical compound with a unique structure that includes a cyclopentyloxy group attached to a phenyl ring, and a methoxyethylamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyloxyphenyl intermediate, followed by the introduction of the methoxyethylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. Advanced techniques such as flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Wirkmechanismus

The mechanism of action of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S)-1-(4-Cyclopentyloxyphenyl)-2-ethoxyethylamine
  • (1S)-1-(4-Cyclopentyloxyphenyl)-2-propoxyethylamine
  • (1S)-1-(4-Cyclopentyloxyphenyl)-2-butoxyethylamine

Uniqueness

Compared to similar compounds, (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine may exhibit unique properties due to the presence of the methoxy group. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

(1S)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m1/s1

InChI-Schlüssel

CIKYJZRUAPGXPM-CQSZACIVSA-N

Isomerische SMILES

COC[C@H](C1=CC=C(C=C1)OC2CCCC2)N

Kanonische SMILES

COCC(C1=CC=C(C=C1)OC2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.